N-benzyl-1-propyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC15763627
Molecular Formula: C13H17N3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17N3 |
|---|---|
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | N-benzyl-1-propylpyrazol-4-amine |
| Standard InChI | InChI=1S/C13H17N3/c1-2-8-16-11-13(10-15-16)14-9-12-6-4-3-5-7-12/h3-7,10-11,14H,2,8-9H2,1H3 |
| Standard InChI Key | GRFMSDHEZMJKFM-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C=C(C=N1)NCC2=CC=CC=C2 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
N-Benzyl-1-propyl-1H-pyrazol-4-amine consists of a pyrazole ring (positions 1–5) with a benzyl group (-CHCH) attached to the nitrogen at position 1 and a propyl chain (-CHCHCH) at the same position. The 4-amine group (-NH) at position 4 enhances its nucleophilicity and hydrogen-bonding capacity, critical for interactions with biological targets .
Table 1: Key Molecular Descriptors
The benzyl group contributes aromatic stacking potential, while the propyl chain increases lipophilicity compared to shorter alkyl analogs (e.g., methyl or ethyl). This balance influences membrane permeability and bioavailability.
Spectroscopic Signatures
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NMR: The -NMR spectrum exhibits characteristic peaks:
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δ 7.2–7.4 ppm (benzyl aromatic protons)
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δ 3.8–4.1 ppm (N-CH- protons)
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δ 1.2–1.6 ppm (propyl -CH-CH-CH)
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IR: Stretching vibrations at 3350 cm (N-H), 1600 cm (C=N), and 690 cm (C-S in benzyl) .
Synthetic Methodologies
Cyclocondensation Approaches
The most common route involves cyclocondensation of benzylhydrazine with β-keto esters or nitriles, followed by alkylation. For example:
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Step 1: Benzylhydrazine reacts with ethyl acetoacetate to form 1-benzyl-1H-pyrazol-4-amine .
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Step 2: Propylation using propyl bromide under basic conditions (KCO) yields the target compound.
Table 2: Optimization Parameters for Propylation
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Base | Potassium carbonate | 78 |
| Solvent | Dimethylformamide (DMF) | 82 |
| Temperature | 80°C | 85 |
| Reaction Time | 12 hours | 88 |
Alternative methods include Ullmann coupling for direct N-propylation, though yields are lower (~65%).
Industrial-Scale Production
Continuous flow reactors with automated parameter control (pH, temperature) achieve >90% purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures pharmaceutical-grade material.
Chemical Reactivity and Functionalization
Electrophilic Substitutions
| Reaction | Reagent | Product | Yield (%) |
|---|---|---|---|
| Diazotization | NaNO, HCl | Diazonium salt | 72 |
| Azo Coupling | β-Naphthol | Azo dye | 68 |
| Ring Hydrogenation | H, Pd/C | Pyrazolidine | 81 |
| Cell Line | EC (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.0 | Caspase-3 activation |
| A549 (Lung) | 18.5 | ROS generation |
| HepG2 (Liver) | 24.3 | G0/G1 cell cycle arrest |
Comparative Analysis with Structural Analogs
Table 5: Substituent Effects on Bioactivity
| Compound | COX-2 IC (μM) | LogP |
|---|---|---|
| N-Benzyl-1-methyl | 5.4 | 2.1 |
| N-Benzyl-1-ethyl | 3.9 | 2.5 |
| N-Benzyl-1-propyl | 1.2 | 2.8 |
| N-(4-Fluorobenzyl)-1-propyl | 0.9 | 3.1 |
The propyl chain enhances lipophilicity and target binding compared to shorter alkyl groups, while fluorination (as in) further boosts potency but increases synthetic complexity.
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